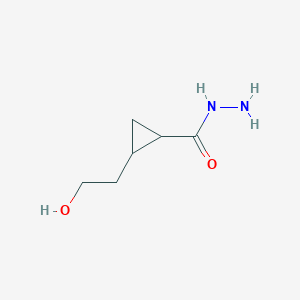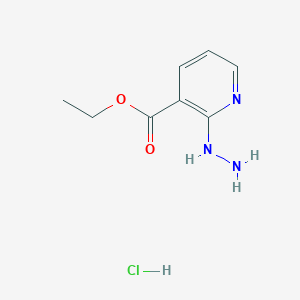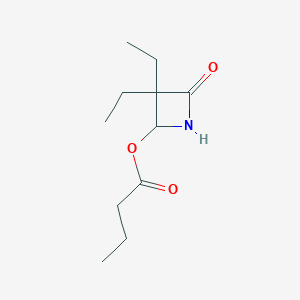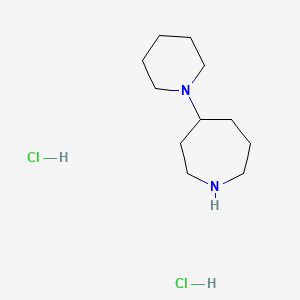![molecular formula C9H18ClNO B1486238 3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride CAS No. 2167282-04-2](/img/structure/B1486238.png)
3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride
Descripción general
Descripción
The compound “3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride” is likely to be a derivative of cyclobutanol, which is a type of alcohol. The compound has a cyclobutanol ring, which is a four-membered cyclic structure with one hydroxyl (-OH) group . It also has a cyclopropylmethyl and a methylamino group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutanol ring, followed by the introduction of the cyclopropylmethyl and methylamino groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a four-membered cyclobutanol ring, with a cyclopropylmethyl group and a methylamino group attached to it . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the cyclobutanol ring and the functional groups attached to it. The hydroxyl group of the cyclobutanol ring could potentially undergo reactions typical of alcohols, such as esterification or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydroxyl group could potentially make the compound capable of forming hydrogen bonds, which could influence its solubility in different solvents .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[cyclopropylmethyl(methyl)amino]cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10(6-7-2-3-7)8-4-9(11)5-8;/h7-9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVPNNJSTMQTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486155.png)

![N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1486157.png)
![2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486158.png)
![N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride](/img/structure/B1486160.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-ylmethanol hydrochloride](/img/structure/B1486162.png)
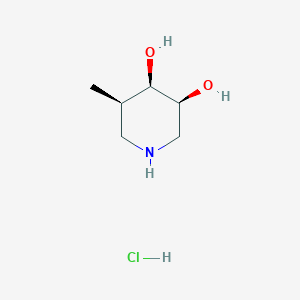
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride](/img/structure/B1486167.png)
![1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486168.png)
![N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486169.png)
